molecular formula C7H6Br2ClNO B3252901 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide CAS No. 220269-54-5

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide

Cat. No.: B3252901
CAS No.: 220269-54-5
M. Wt: 315.39 g/mol
InChI Key: WRWPGSGLYUCTEP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. These compounds are often used in various chemical reactions and have applications in different fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide typically involves the bromination of 1-(4-chloro-pyridin-2-yl)-ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-chloro-pyridin-2-yl)-ethanone azide, while oxidation with potassium permanganate would produce 2-bromo-1-(4-chloro-pyridin-2-yl)-ethanoic acid.

Scientific Research Applications

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular pathways involved can vary widely based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-fluoro-pyridin-2-yl)-ethanone hydrobromide
  • 2-Bromo-1-(4-methyl-pyridin-2-yl)-ethanone hydrobromide
  • 2-Bromo-1-(4-nitro-pyridin-2-yl)-ethanone hydrobromide

Uniqueness

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. The specific electronic and steric effects of these substituents can make it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

IUPAC Name

2-bromo-1-(4-chloropyridin-2-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO.BrH/c8-4-7(11)6-3-5(9)1-2-10-6;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPGSGLYUCTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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